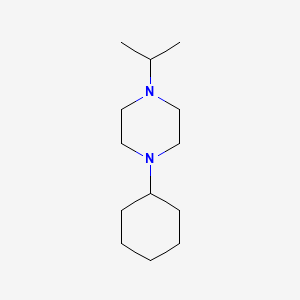![molecular formula C25H29N3O2 B10880363 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880363.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-3-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxybenzyl group, and a pyridylmethyl group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols.
Applications De Recherche Scientifique
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may play a role in binding to these targets, while the piperazine ring can influence the overall conformation and activity of the molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINE
- 1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(4-ETHOXYBENZYL)PIPERAZINE
Uniqueness
1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the pyridylmethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H29N3O2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C25H29N3O2/c1-29-24-10-9-22(16-25(24)30-20-21-6-3-2-4-7-21)18-27-12-14-28(15-13-27)19-23-8-5-11-26-17-23/h2-11,16-17H,12-15,18-20H2,1H3 |
Clé InChI |
PQTHPNLPQOMALV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(benzyloxy)phenyl]-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10880290.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10880295.png)

![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880312.png)
![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide](/img/structure/B10880316.png)

![Ethyl 2-{[({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10880331.png)
![(2,3-Dimethoxyphenyl)[4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10880347.png)
![1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880350.png)
![2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10880355.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](4-methoxyphenyl)methanone](/img/structure/B10880358.png)
![3-[(4-bromophenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10880369.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide](/img/structure/B10880373.png)
![(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880377.png)
